

Application Notes and Protocols for Neuroprotective Agent 2 (Exemplified by Edaravone)

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Compound of Interest

Compound Name: Neuroprotective agent 2

Cat. No.: B12364968

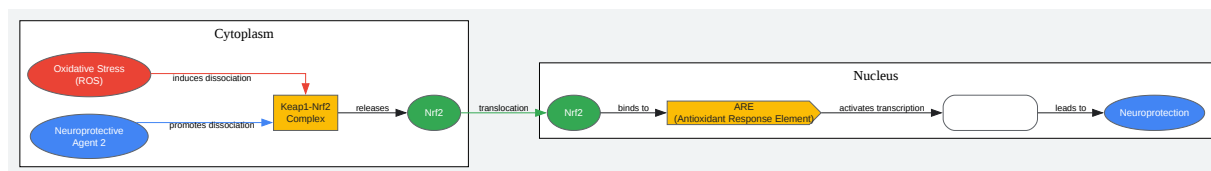
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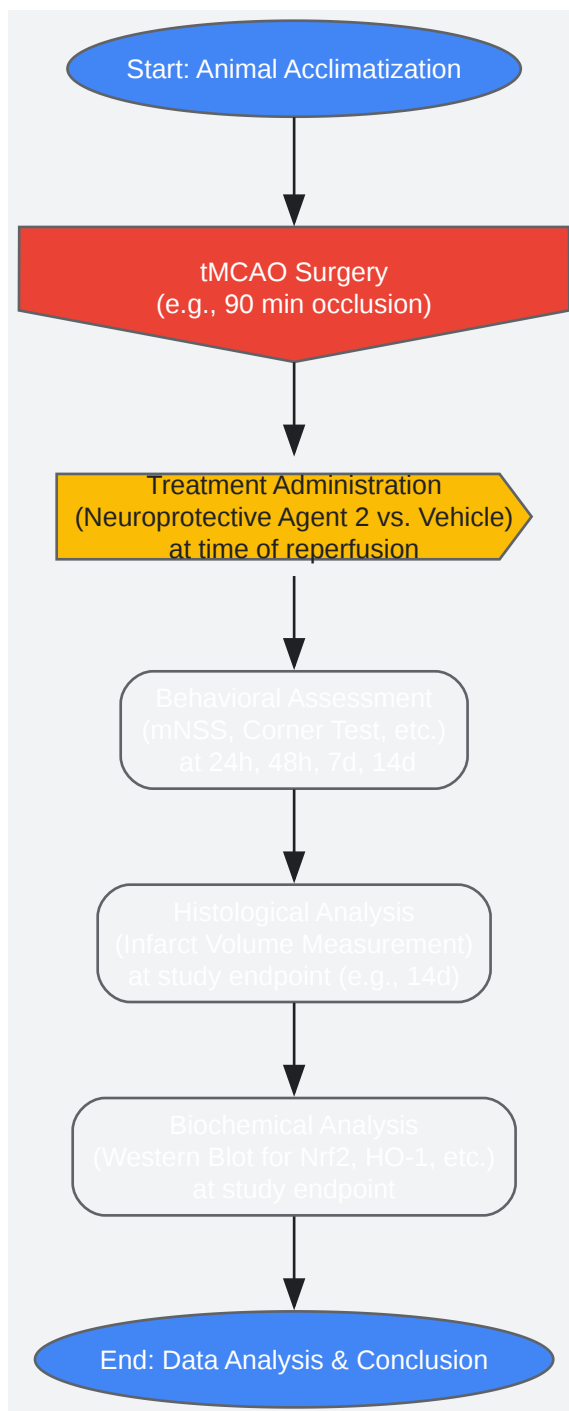
Audience: Researchers, scientists, and drug development professionals.

Introduction: **Neuroprotective Agent 2** is a potent free radical scavenger with neuroprotective properties demonstrated in various in vivo models of neurological injury.[1][2][3] Its primary mechanism of action involves mitigating oxidative stress and inflammation, key contributors to neuronal damage in conditions like ischemic stroke and traumatic brain injury.[2][3] These application notes provide detailed protocols for in vivo studies using rodent models of focal cerebral ischemia, focusing on dosage, administration, and evaluation of therapeutic efficacy. The information is based on studies conducted with Edaravone, a well-characterized neuroprotective agent.

Mechanism of Action: Nrf2 Signaling Pathway

Neuroprotective Agent 2 exerts its protective effects in part by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][4][5] Under conditions of oxidative stress, **Neuroprotective Agent 2** promotes the dissociation of Nrf2 from its inhibitor, Keap1.[1] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes.[4][5] This leads to the upregulation of protective enzymes such as Heme Oxygenase-1 (HO-1) and Superoxide Dismutase (SOD), which neutralize reactive oxygen species (ROS) and reduce cellular damage.[1][4][6]





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